7-Fluoro-2-(methylaminomethyl)-3H-quinazolin-4-one
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Overview
Description
7-Fluoro-2-(methylaminomethyl)-3H-quinazolin-4-one is a fluorinated quinazoline derivative. Quinazolines are a class of heterocyclic compounds known for their diverse biological activities. The incorporation of a fluorine atom into the quinazoline structure often enhances its biological activity and alters its chemical properties, making it a compound of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-2-(methylaminomethyl)-3H-quinazolin-4-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminobenzonitrile with a fluorinated aldehyde under acidic conditions to form the quinazoline ring. The methylaminomethyl group can be introduced via reductive amination using formaldehyde and methylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-2-(methylaminomethyl)-3H-quinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, often using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium methoxide, other nucleophiles.
Major Products Formed
Oxidation: Formation of quinazoline N-oxides.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of substituted quinazoline derivatives.
Scientific Research Applications
7-Fluoro-2-(methylaminomethyl)-3H-quinazolin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antibacterial activities.
Industry: Used in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 7-Fluoro-2-(methylaminomethyl)-3H-quinazolin-4-one involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The fluorine atom enhances its binding affinity and selectivity for certain targets, making it a potent inhibitor .
Comparison with Similar Compounds
Similar Compounds
- 7-Fluoro-2-methylquinoline
- 7-Fluoro-2-[2-(methylamino)ethyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one
Uniqueness
7-Fluoro-2-(methylaminomethyl)-3H-quinazolin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom and the methylaminomethyl group enhances its reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C10H10FN3O |
---|---|
Molecular Weight |
207.20 g/mol |
IUPAC Name |
7-fluoro-2-(methylaminomethyl)-3H-quinazolin-4-one |
InChI |
InChI=1S/C10H10FN3O/c1-12-5-9-13-8-4-6(11)2-3-7(8)10(15)14-9/h2-4,12H,5H2,1H3,(H,13,14,15) |
InChI Key |
YFFUBCJEZYZQBU-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=NC2=C(C=CC(=C2)F)C(=O)N1 |
Origin of Product |
United States |
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